8-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
8-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
BenchChem offers high-quality 8-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “8-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione”:
Anticancer Research
This compound has shown potential in anticancer research, particularly in targeting specific cancer cell lines. Its structure allows it to interact with various cellular pathways, potentially inhibiting the growth and proliferation of cancer cells. Studies have indicated its efficacy in inducing apoptosis and disrupting the cell cycle in cancerous cells .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing promising results in inhibiting microbial growth. This makes it a candidate for developing new antimicrobial agents to combat resistant strains .
Anti-inflammatory Applications
The compound has been investigated for its anti-inflammatory effects. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators. This property is valuable in the development of treatments for chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Molecular Docking and Simulation
Advanced computational techniques such as molecular docking and dynamic simulations have been used to study the interactions of this compound with various biological targets. These studies help in understanding the binding mechanisms and predicting the compound’s efficacy and safety in drug development.
Quantum evaluation and therapeutic activity A brief review of the biological potential of indole derivatives A brief review of the biological potential of indole derivatives : A brief review of the biological potential of indole derivatives : A brief review of the biological potential of indole derivatives : A brief review of the biological potential of indole derivatives : A brief review of the biological potential of indole derivatives : A brief review of the biological potential of indole derivatives
properties
IUPAC Name |
8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-5-10-24-14-15(22(2)18(26)23(3)16(14)25)20-17(24)21-19-11-12-6-8-13(27-4)9-7-12/h5-9,11H,1,10H2,2-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJSUOIUHPVIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[(4-Methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
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